molecular formula C16H13N7O B2591527 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203104-85-1

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2591527
CAS No.: 1203104-85-1
M. Wt: 319.328
InChI Key: ISNKLTMDARCXNA-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound featuring both tetrazole and benzimidazole moieties. These functional groups are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-aminobenzonitrile with sodium azide and ammonium chloride under acidic conditions to form 4-(1H-tetrazol-1-yl)aniline.

    Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with acetic acid or its derivatives under acidic conditions to form 1H-benzo[d]imidazole.

    Coupling Reaction: The final step involves coupling 4-(1H-tetrazol-1-yl)aniline with 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: Both the tetrazole and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are often employed.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The tetrazole and benzimidazole rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to inhibit certain enzymes and receptors makes it a promising candidate for treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites, while the benzimidazole ring can interact with nucleic acids and proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzimidazol-2-yl)acetamide
  • N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzimidazol-1-yl)propionamide

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is unique due to the specific positioning of the tetrazole and benzimidazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKLTMDARCXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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